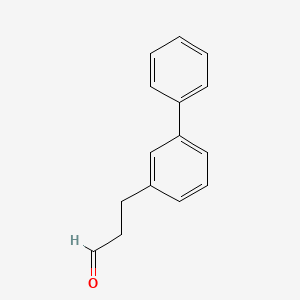

3-(3-Biphenylyl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-(3-phenylphenyl)propanal |

InChI |

InChI=1S/C15H14O/c16-11-5-7-13-6-4-10-15(12-13)14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 |

InChI Key |

JCFUBJSIMQRJLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 3 3 Biphenylyl Propanal

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the compound's key transformations.

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

One of the most significant applications of this reaction is the formation of new carbon-carbon bonds using organometallic reagents. For example, Grignard reagents (R-MgX) react with 3-(3-biphenylyl)propanal to produce secondary alcohols. Similarly, organolithium compounds can be used to achieve similar transformations.

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. srmist.edu.in This reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile. The reaction of this compound with an appropriate ylide can generate a variety of substituted alkenes, with the geometry of the resulting double bond influenced by the specific ylide used.

| Reaction Type | Nucleophile | Product Type | General Scheme |

|---|---|---|---|

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol | Ar-CH₂CH₂CHO + R-MgX → Ar-CH₂CH₂CH(OH)R |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Ar-CH₂CH₂CHO + Ph₃P=CHR → Ar-CH₂CH₂CH=CHR |

The presence of acidic α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows this compound to undergo base- or acid-catalyzed aldol (B89426) reactions. wikipedia.org In a self-condensation reaction, an enolate ion of one molecule attacks the carbonyl group of another, forming a β-hydroxy aldehyde (an aldol addition product). This product can subsequently undergo dehydration, often promoted by heat, to yield an α,β-unsaturated aldehyde. srmist.edu.in

The Knoevenagel condensation is a related and highly useful reaction where the aldehyde reacts with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate) in the presence of a weak base. wikipedia.orgsigmaaldrich.comyoutube.com This process is a reliable method for forming a new carbon-carbon double bond, yielding α,β-unsaturated products. sigmaaldrich.com The reaction is initiated by the nucleophilic addition of the active hydrogen compound to the carbonyl, followed by dehydration. wikipedia.org

The aldehyde functional group can be readily oxidized or reduced, providing pathways to other important classes of compounds.

Reduction: The carbonyl group of this compound can be reduced to a primary alcohol, yielding 3-(3-biphenylyl)propan-1-ol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, forming 3-(3-biphenylyl)propanoic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of conditions is critical to ensure the biphenyl (B1667301) core remains intact. physicsandmathstutor.com

| Transformation | Typical Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 3-(3-Biphenylyl)propan-1-ol |

| Oxidation | KMnO₄ or Jones Reagent | 3-(3-Biphenylyl)propanoic acid |

In multi-step syntheses, it is often necessary to protect the highly reactive aldehyde group to prevent it from undergoing undesired reactions. Acetals serve as excellent protecting groups because they are stable in neutral to strongly basic conditions but can be easily removed by treatment with aqueous acid. libretexts.org

Cyclic acetals are commonly used for this purpose and are formed by reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orgyoutube.com This reversible reaction converts the carbonyl into a 1,3-dioxolane (B20135) ring. Once the desired transformations on other parts of the molecule are complete, the aldehyde can be regenerated by hydrolysis. pearson.comchemistrysteps.com This strategy is crucial when performing reactions that are incompatible with aldehydes, such as those involving Grignard reagents or hydride reducing agents intended for other functional groups like esters. libretexts.orgchemistrysteps.com

Reactions Involving the Biphenyl Moiety

The biphenyl system consists of two connected benzene (B151609) rings and is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.orgdalalinstitute.commasterorganicchemistry.com

In these reactions, an electrophile replaces a hydrogen atom on one of the aromatic rings. pearson.com Common examples include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. nih.govwikipedia.org

The outcome of the substitution is governed by the directing effect of the 3-propanal substituent already present on the ring. The propyl chain is an alkyl group, which is an activating, ortho, para-director due to inductive effects and hyperconjugation. unizin.orglumenlearning.comlibretexts.orgpressbooks.pub Therefore, incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the propanal group on the first ring. Substitution on the second ring is also possible, primarily at its own ortho and para positions (C2', C4', C6'), as the substituted phenyl ring acts as an activating group for the unsubstituted one. pearson.comyoutube.com The precise distribution of products can be influenced by steric hindrance, particularly for substitution at the C2 and C6 positions, which are adjacent to the bulky substituent. libretexts.org For instance, in the nitration of biphenyl itself, substitution at the ortho and para positions is favored. stackexchange.com

Functionalization of the Biphenyl System (e.g., halogenation, nitration)

The biphenyl system in this compound is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents on the two phenyl rings. The propanal-substituted ring is activated by the alkyl chain (an ortho-, para-director) but mildly deactivated by the distant aldehyde group. The unsubstituted phenyl ring acts as an activating, ortho-, para-directing group for the other ring. pearson.com Consequently, electrophilic attack is predicted to occur primarily at the ortho and para positions of the unsubstituted ring (positions 2', 4', and 6') and the para position of the substituted ring (position 6), which are activated by the adjacent phenyl group. pearson.comyoutube.com

Halogenation: Electrophilic halogenation, using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with AlCl₃, would introduce a halogen atom onto the biphenyl scaffold. The primary products would be the 4'-halo and 2'-halo derivatives, with substitution also possible at the 6-position of the propanal-bearing ring.

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), introduces a nitro group (–NO₂) onto the aromatic system. youtube.com For this compound, nitration is expected to yield a mixture of isomers, with the 4'-nitro and 6-nitro derivatives being the major products. The precise ratio of isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. iaea.orgsemanticscholar.org Studies on substituted biphenyls have shown that both reaction conditions and the nature of existing substituents play a crucial role in determining regioselectivity. iaea.orgsemanticscholar.org

| Reaction | Typical Reagents | Predicted Major Products | Reaction Conditions |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-(4'-bromo-3-biphenylyl)propanal, 3-(2'-bromo-3-biphenylyl)propanal, 3-(6-bromo-3-biphenylyl)propanal | Anhydrous, room temperature |

| Chlorination | Cl₂, AlCl₃ | 3-(4'-chloro-3-biphenylyl)propanal, 3-(2'-chloro-3-biphenylyl)propanal, 3-(6-chloro-3-biphenylyl)propanal | Anhydrous, 0°C to room temperature |

| Nitration | HNO₃, H₂SO₄ | 3-(4'-nitro-3-biphenylyl)propanal, 3-(6-nitro-3-biphenylyl)propanal | 0-10°C |

Reactivity of the Aryl-Alkyl Linkage

The aryl-alkyl linkage in this compound consists of a C(sp²)–C(sp³) sigma bond connecting the biphenyl ring to the propanal side chain. This bond is generally robust and not susceptible to cleavage under typical synthetic conditions. However, the carbon atom adjacent to the aromatic ring (the benzylic position) exhibits unique reactivity.

The benzylic C–H bonds are weaker than typical alkyl C–H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This makes the benzylic position susceptible to radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS) under UV irradiation, or oxidation. Strong oxidizing agents like hot potassium permanganate (KMnO₄) can cleave not only the benzylic C-H bonds but also the adjacent C-C bond of the alkyl chain, leading to the formation of a carboxylic acid at the aromatic ring. masterorganicchemistry.com More recent methods involving mediated hydrogen atom transfer (HAT) can also activate benzylic C-H bonds, leading to C-C bond cleavage under milder, electrochemical conditions. chemrxiv.orgnih.gov While the primary aryl-alkyl C-C bond itself is strong, these reactions demonstrate that transformations can be induced at the linkage point by targeting the adjacent, more reactive benzylic C-H bonds.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The mechanism proceeds in two main steps. First, the π-system of the aromatic ring attacks the electrophile (e.g., Br⁺ or NO₂⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This step is typically the rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring the aromatic system. masterorganicchemistry.combyjus.com The regioselectivity (ortho/para vs. meta) is determined by the stability of the intermediate sigma complex, which is influenced by the electronic effects of the substituents already on the ring. libretexts.org

Suzuki-Miyaura Cross-Coupling: The widely accepted catalytic cycle for the Suzuki reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. musechem.comyonedalabs.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., on the brominated biphenyl ring) to form an organopalladium(II) complex. libretexts.orgchemrxiv.org

Transmetalation: In the presence of a base, which activates the organoboron compound, the organic group (e.g., an aryl group from a boronic acid) is transferred from boron to the palladium(II) center, displacing the halide. organic-chemistry.orglibretexts.orgchemrxiv.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.orgchemrxiv.org

Rhodium-Catalyzed Reductive Coupling: The mechanism for the reductive coupling of an aldehyde with a diene can vary but often involves the following key steps. For a rhodium-hydride catalyzed process, the cycle may involve:

Hydrorhodation: The Rh-H species adds across one of the double bonds of the diene to form a rhodium-allyl intermediate.

Carbonyl Insertion: The aldehyde coordinates to the rhodium center and inserts into the rhodium-allyl bond, forming a rhodium-alkoxide intermediate.

Reductant Action: The terminal reductant (e.g., a silane (B1218182) or borane) regenerates the rhodium-hydride catalyst and releases the final alcohol product after protonolysis. Alternatively, some cycles may begin with oxidative cyclization of the catalyst with the diene, followed by reaction with the aldehyde. acs.org

Elucidation of Reaction Pathways and Transition States

The reaction pathways of this compound are expected to be characteristic of aliphatic aldehydes, including nucleophilic additions, condensations, and oxidations. The biphenyl group, being bulky, may sterically hinder the approach of reactants to the aldehyde, potentially slowing down reaction rates compared to less substituted aldehydes.

Key reaction pathways for this compound would likely include:

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and will react with a variety of nucleophiles. For instance, the reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

Aldol Condensation: In the presence of a base or acid, this compound can undergo self-condensation or react with other enolizable carbonyl compounds. This reaction proceeds through an enolate intermediate.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) would convert the aldehyde into an alkene.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3-biphenylyl)propanoic acid, using common oxidizing agents like potassium permanganate or chromic acid.

Reduction: The aldehyde can be reduced to the primary alcohol, 3-(3-biphenylyl)propan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Transition states in these reactions would be similar to those of other aldehydes. For example, in a nucleophilic addition, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, with a concurrent partial breaking of the carbon-oxygen pi bond. Computational chemistry, specifically density functional theory (DFT), is a powerful tool for modeling these transition states and elucidating reaction mechanisms.

Identification of Reactive Intermediates (e.g., Carbocations, Carbenes, Radicals)

The reactions of this compound are expected to proceed through various reactive intermediates depending on the reaction conditions.

Enolates: In base-catalyzed reactions like the aldol condensation, the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group) leads to the formation of an enolate ion. This nucleophilic intermediate is stabilized by resonance.

Hemiacetals and Acetals: In the presence of alcohols and an acid catalyst, this compound will form a hemiacetal intermediate, which can then react with a second molecule of the alcohol to form a stable acetal (B89532).

Radical Intermediates: While less common for aldehydes under typical laboratory conditions, radical intermediates could be formed under specific circumstances, such as in photochemical reactions or in the presence of radical initiators. For instance, the abstraction of the aldehydic hydrogen by a radical would generate an acyl radical.

The biphenyl group can play a role in stabilizing certain intermediates through resonance or inductive effects, although its influence would be transmitted through the propyl chain.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are influenced by both the aldehyde functional group and the biphenyl substituent.

Kinetic Aspects:

The rate of reactions will be dependent on several factors:

Steric Hindrance: The bulky biphenyl group may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to smaller aldehydes like propanal.

Electronic Effects: The biphenyl group is generally considered to be weakly electron-withdrawing or electron-donating depending on the position of substitution and the nature of the reaction. This can subtly influence the electrophilicity of the carbonyl carbon.

Reaction Conditions: Temperature, solvent, and the presence of catalysts will have a significant impact on the reaction rates.

Thermodynamic Aspects:

The thermodynamic stability of the products relative to the reactants determines the position of equilibrium for a reversible reaction.

Product Stability: The formation of thermodynamically stable products, such as the conversion of the aldehyde to a more stable carboxylic acid through oxidation, will favor the forward reaction.

Equilibrium in Acetal Formation: The formation of acetals from aldehydes and alcohols is a reversible process. The position of the equilibrium can be controlled by the reaction conditions, for example, by removing water to drive the reaction towards the acetal product.

| Reaction Type | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) | Hypothetical Standard Gibbs Free Energy Change (ΔG°) (kJ/mol) |

| Nucleophilic Addition of a generic nucleophile | 1.5 x 10⁻³ | 65 | -15 |

| Oxidation to Carboxylic Acid | 8.2 x 10⁻² | 50 | -150 |

| Reduction to Alcohol | 5.0 x 10⁻¹ | 40 | -120 |

This data is illustrative and not based on direct experimental measurements for this compound.

Role of 3 3 Biphenylyl Propanal As a Versatile Chemical Building Block

Application in the Synthesis of Complex Organic Scaffolds

The intrinsic functionalities of 3-(3-Biphenylyl)propanal make it an ideal precursor for creating intricate molecular architectures. The aldehyde group can be readily transformed into a variety of other functional groups, and the biphenyl (B1667301) unit can be further substituted, enabling the synthesis of diverse and complex organic scaffolds.

The synthesis of macrocyclic polyamines, which are cyclic compounds containing multiple nitrogen atoms, is a significant area of research due to their ability to selectively bind metal ions and small organic molecules. nih.gov The biphenyl unit is a favored component in macrocycle design because it imparts structural pre-organization, enhancing binding affinities and selectivities.

This compound serves as a valuable precursor in this context. The propanal functional group can be converted into a primary amine via reductive amination. This amine can then undergo cyclization reactions with other difunctional molecules. A common and powerful method for constructing such macrocycles is the Palladium-catalyzed amination (Buchwald-Hartwig amination) of dihalo-biphenyls with polyamines. researchgate.netresearchgate.net For instance, a derivative of this compound could be incorporated into a di- or polyamine chain, which is then cyclized with a dibromo-biphenyl unit to yield complex macrocyclic structures. researchgate.net These macrocycles often form stable complexes with metal ions like Zn(II), which can then act as receptors for other molecules. nih.gov

Table 1: Examples of Macrocycle Synthesis Strategies Utilizing Biphenyl Moieties

| Synthetic Strategy | Key Reagents | Resulting Structure | Reference |

| Pd-Catalyzed Amination | 3,3'-Dibromobiphenyl, Various Polyamines | Polyazamacrocycles containing a biphenyl unit | researchgate.net |

| Richman-Atkins Method | Tosylated Polyamines, 3,3′-bis(bromomethyl)-2,2′-dimethoxybiphenyl | Macrocycles with a biphenol unit | nih.gov |

| Two-step Bis-aminal Formation | Triethylenetetramine, Butanedione, Dibromo-derivatives | Tricyclic bis-aminals leading to macrocyclic polyamines | nih.gov |

Natural products provide the inspiration for many new therapeutic agents and biologically active molecules. rsc.orgacs.org The synthesis of natural product-inspired structures often involves building complex ring systems and stereocenters. This compound can be a key intermediate in these synthetic endeavors.

The propanal can be elaborated into an α,β-unsaturated aldehyde. Such compounds are valuable substrates in various cycloaddition reactions, like the formal [3+3] cycloaddition, to construct heterocyclic motifs such as 2H-pyrans. researchgate.net This strategy allows for the rapid generation of cyclic structures with new stereogenic centers, a common feature in many natural products. researchgate.net Furthermore, the biphenyl core itself is present in some natural product families, or it can be used as a synthetic handle to direct the stereochemistry of subsequent reactions. The synthesis of indole (B1671886) alkaloids, for example, demonstrates the construction of complex heterocyclic systems that are prevalent in nature. rsc.org The structural units within this compound can be strategically modified to build scaffolds resembling those found in various alkaloids or other bioactive natural products. nih.gov

The biphenyl unit is a well-known mesogen, a chemical moiety that can induce liquid crystalline phases. google.com This property makes this compound an attractive starting material for the synthesis of advanced organic materials like liquid crystal polymers (LCPs). These materials combine the properties of polymers with the anisotropic characteristics of liquid crystals, finding use in applications such as optical data storage and imaging. scielo.br

To incorporate the 3-(3-biphenyl) moiety into a polymer, the propanal group can be chemically modified. For example, reduction of the aldehyde to a primary alcohol creates a site for esterification or etherification. This alcohol can be reacted with a monomer containing a polymerizable group, such as an acrylate, or it can be directly incorporated into a polyester (B1180765) backbone. scielo.brresearchgate.net The resulting side-chain LCPs often exhibit smectic or nematic phases, where the rigid biphenyl groups align in an ordered fashion, while being tethered to a flexible polymer backbone. scielo.brresearchgate.net The specific structure and connectivity of the biphenyl unit and the flexible spacer influence the transitional properties and the type of mesophase formed. scielo.br

Table 2: Biphenyl-Containing Liquid Crystal Polymers

| Polymer Type | Mesogenic Unit | Spacer Example | Mesophase Observed | Reference |

| Side-chain Polyacrylate | Biphenyl-phenyl core | Undecamethylene chain | Smectic A | scielo.brresearchgate.net |

| Acrylate Monomer | Biphenyl core with acrylate | Dodecyloxy chain (A6OA12) | Nematic, Smectic A, Smectic C | rsc.org |

Contribution to Specialized Chemical Agent Development (Non-Biological Focus)

Beyond its use in creating large and complex scaffolds, this compound is a key component in the development of smaller, highly specialized chemical agents designed for specific non-biological applications in catalysis and chemical detection.

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Biarylphosphine ligands, such as the Buchwald ligands, are a cornerstone of modern cross-coupling chemistry due to their electron-rich nature and steric bulk. sigmaaldrich.com

This compound provides a direct route to this important class of ligands. The synthetic challenge lies in introducing a phosphine (B1218219) group onto the biphenyl scaffold. The propanal group offers a versatile entry point for this transformation. For example, the aldehyde can be reduced to an alcohol, which is then converted to a halide (e.g., a bromide). This halide can subsequently react with a phosphide (B1233454) source, such as lithium diphenylphosphide (LiPPh₂), to install the desired phosphine moiety. This approach allows for the creation of novel ligands where the biphenyl backbone provides the necessary steric and electronic properties for high catalytic efficiency in reactions like Suzuki-Miyaura coupling or C-N bond formation. sigmaaldrich.comgoogle.com Chiral versions of these biphenyl-based phosphine ligands have enabled powerful cooperative catalysis for highly enantioselective reactions. nih.gov

The development of sensitive and selective chemical sensors is critical for environmental monitoring and industrial process control. fujifilm.commdpi.com Biphenyl derivatives are often employed in these systems due to their inherent fluorescence properties, which can be modulated upon binding to a target analyte.

This compound is a valuable platform for designing such analytical probes. The biphenyl unit acts as the fluorophore, while the propanal group serves as a point of attachment for a receptor unit or for immobilization onto a surface. For example, the aldehyde can undergo a condensation reaction with an amine-containing receptor to form a Schiff base, creating a sensor where analyte binding alters the electronic structure and thus the fluorescence of the biphenyl core. Optically active macrocyclic derivatives synthesized from 3,3'-disubstituted biphenyls have been shown to function as enantioselective fluorescent detectors for specific amino alcohols and can also detect the presence of metal cations like Cu(II) and Al(III) through characteristic changes in their fluorescence spectra. researchgate.net The aldehyde functionality is also useful for creating test strips for the detection of certain analytes, where a reaction with the aldehyde leads to a visual, often colorimetric or fluorescent, signal. acs.org

Strategic Importance in Catalytic Cycle Design

The molecular architecture of this compound, which combines a reactive aldehyde functional group with a modifiable biphenyl scaffold, makes it a compound of significant interest in the design of catalytic cycles. This strategic importance stems from its dual capacity to act both as a starting point for further molecular complexity and as a crucial linking point in longer, sequential catalytic transformations. The aldehyde offers a site for a variety of catalytic modifications, while the biphenyl moiety provides a platform for cross-coupling and C–H functionalization reactions, enabling the construction of complex, high-value molecules.

As a Substrate for Catalytic Functionalization

This compound serves as an exemplary substrate for a range of catalytic functionalization reactions. The aldehyde group can be targeted for transformations, or it can act as a directing group to guide the functionalization of the aromatic biphenyl system.

The aldehyde moiety is susceptible to various catalytic modifications. For instance, organocatalytic methods can be employed to activate the aldehyde. Chiral imidazolidinone salts, for example, are known to reversibly form iminium ions with α,β-unsaturated aldehydes, facilitating conjugate additions. core.ac.uk While this compound is a saturated aldehyde, related principles of organocatalysis can be applied for its functionalization. core.ac.uk Furthermore, photocatalytic systems have demonstrated the ability to achieve β-functionalization of saturated aldehydes, a process that could be adapted for this substrate. nih.gov

The biphenyl ring system itself is a prime target for functionalization, particularly through palladium-catalyzed C–H activation. nih.gov The aldehyde group, or a derivative, can serve as a directing group to control the position of these modifications. For example, studies on indole-3-carbaldehydes have shown that the formyl group can direct the C-H arylation to a specific position on the aromatic ring system using a palladium catalyst. acs.org This principle suggests that the propanal group in this compound could direct the selective functionalization of one of the phenyl rings. The development of palladium precatalysts, including palladacycles, has created highly active and stable catalytic systems for such cross-coupling reactions. mdpi.comacs.org These catalysts often operate through a Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org

The table below outlines potential catalytic functionalization reactions using this compound as a substrate, based on established catalytic methods for similar compounds.

Table 1: Potential Catalytic Functionalization of this compound

| Reaction Type | Catalyst System (Example) | Functional Group Targeted | Potential Product |

|---|---|---|---|

| Oxidation | Copper-based catalyst / O₂ | Aldehyde | 3-(3-Biphenylyl)propanoic acid |

| Reduction | Ketoreductase / Transfer hydrogenation | Aldehyde | 3-(3-Biphenylyl)propan-1-ol |

| Reductive Amination | Palladium or Nickel catalyst / H₂ / Amine | Aldehyde | N-substituted 3-(3-biphenylyl)propan-1-amine |

| C-H Olefination | Pd(OAc)₂ / Ligand / AgOAc | Biphenyl C-H bond | Olefin-substituted this compound |

| C-H Arylation | Pd(II) catalyst / AgOAc | Biphenyl C-H bond | Aryl-substituted this compound |

Role as a Key Intermediate in Multi-Step Catalytic Sequences

Beyond its use as a primary substrate, this compound is a valuable intermediate in multi-step catalytic sequences, where its functional groups are sequentially modified to build intricate molecular frameworks. A common strategy involves synthesizing the biphenyl core in an initial step, followed by transformations of the aldehyde side chain.

The synthesis of the biphenyl structure itself often relies on powerful cross-coupling reactions like the Suzuki or Negishi reactions. nih.gov For instance, a bromo-substituted propanal derivative could be coupled with a phenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, to form the this compound intermediate. nih.gov This initial step creates the core structure for subsequent modifications.

Once formed, the intermediate's aldehyde group can be catalytically transformed. For example, a catalytic reduction can convert the aldehyde to a primary alcohol, 3-(3-biphenylyl)propan-1-ol. This alcohol can then undergo further catalytic reactions. uniovi.es Alternatively, the aldehyde can be a precursor to other functionalities. Research has shown that functional groups on a biphenyl scaffold can be transformed in subsequent steps; for example, an olefinated biphenyl nitrile was reduced to an aliphatic motif and then further to an amine and alcohol-bearing biphenyl. nih.gov This demonstrates the principle of using an intermediate to access diverse final products through a sequence of catalytic steps. A reaction is considered a multi-step process when it involves a sequence of individual reactions, often with the isolation of an intermediate, where each step may be catalyzed. savemyexams.com

A hypothetical multi-step sequence starting from simpler precursors could be:

Suzuki Coupling: A palladium-catalyzed reaction between 3-bromobenzaldehyde (B42254) (protected as an acetal) and phenylboronic acid to form 3'-formylbiphenyl (acetal protected).

Wittig or Horner-Wadsworth-Emmons Reaction: Catalytic reaction to extend the aldehyde to an α,β-unsaturated aldehyde.

Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond to yield the saturated this compound intermediate.

Final Functionalization: Catalytic reduction of the aldehyde to an alcohol or conversion to an amine, yielding the final target molecule.

This role as a stable, yet reactive, intermediate allows chemists to strategically plan synthetic routes, leveraging different catalytic systems at each stage to control the final product's structure and stereochemistry.

Advanced Analytical and Computational Approaches in Research of 3 3 Biphenylyl Propanal

Spectroscopic Methods for In-depth Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds and for monitoring the progress of chemical reactions. For 3-(3-biphenylyl)propanal, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive structural profile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. researchgate.netresearchgate.net For a molecule like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical environments of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show a distinctive aldehyde proton signal in the downfield region (around 9-10 ppm). oregonstate.edupressbooks.pub The protons of the propyl chain would appear as multiplets in the 2-3 ppm range, while the aromatic protons of the biphenyl (B1667301) group would generate a complex pattern of signals between 7-8 ppm.

To unravel complex coupling networks and confirm connectivity, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptdiva-portal.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, which is crucial for assigning the signals of the propyl chain protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each carbon in the propanal chain and the biphenyl rings that has an attached proton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies atoms that are close in space, providing insights into the molecule's preferred conformation, such as the spatial relationship between the propanal chain and the adjacent phenyl ring. diva-portal.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aldehyde (CHO) | ~9.8 | ~202 | Distinctive downfield aldehyde signals. |

| Propyl CH₂ (alpha to CHO) | ~2.8 | ~45 | Deshielded by the carbonyl group. |

| Propyl CH₂ (beta to CHO) | ~3.0 | ~30 | Deshielded by the aromatic ring. |

| Biphenyl Aromatic C-H | ~7.3 - 7.8 | ~127 - 142 | Complex multiplet region due to multiple non-equivalent protons. |

| Biphenyl Quaternary C | - | ~127 - 142 | Identified via HMBC correlations. |

Infrared (IR) and Mass Spectrometry for Reaction Monitoring and Product Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR analysis is used to confirm the presence of the key aldehyde group and the aromatic biphenyl system. The most prominent absorption bands are expected to be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic C-H stretches of the aldehyde and aromatic rings. oregonstate.edupressbooks.puborgchemboulder.com

Key Expected IR Absorption Bands for this compound:

~2830-2700 cm⁻¹: Aldehyde C-H stretch (often appears as a pair of weak to medium peaks). oregonstate.eduorgchemboulder.com

~1740-1720 cm⁻¹: Strong, sharp absorption from the aldehyde C=O stretch. pressbooks.puborgchemboulder.com

~3100-3000 cm⁻¹: Aromatic C-H stretches.

~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. gbiosciences.com For this compound (molecular weight: 210.27 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 210. The fragmentation pattern would likely involve characteristic losses, such as the loss of the aldehyde group (CHO, 29 mass units) or cleavage along the propyl chain. oregonstate.edulibretexts.orgdocbrown.info

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 210 | [C₁₅H₁₄O]⁺ | Molecular Ion (Parent Peak) |

| 181 | [C₁₄H₁₃]⁺ | Loss of the formyl radical (•CHO) |

| 165 | [C₁₃H₉]⁺ | Loss of the propanal side chain, leaving the biphenyl cation. A very stable and likely prominent fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with benzyl (B1604629) moieties, though less direct in this case. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:

Exact Bond Lengths and Angles: Confirming the geometry of the propanal chain and the biphenyl rings.

Torsional (Dihedral) Angles: Critically, it would reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which is a key conformational feature. nih.gov In the solid state, biphenyl itself is nearly planar, but in substituted derivatives, this angle can vary significantly due to crystal packing forces and intramolecular steric effects. wikipedia.org

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, highlighting non-covalent interactions like C-H···O or π-π stacking that stabilize the solid-state structure.

Computational Chemistry Applications

Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and the exploration of structures and dynamics that may be difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations can predict a range of important properties:

Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, including the biphenyl dihedral angle and the orientation of the propanal side chain. nih.gov

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict the molecule's reactivity. The LUMO is likely centered on the carbonyl group, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The aldehyde oxygen would be a site of negative potential, while the carbonyl carbon and aldehyde proton would be sites of positive potential.

Simulated Spectra: DFT can be used to predict NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra with experimental data serves as a powerful validation of the proposed structure. nih.gov

Interactive Table: Properties of this compound Predicted by DFT

| Property | Predicted Outcome | Significance |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability and potential for electronic transitions. |

| Electrostatic Potential | Negative potential on carbonyl oxygen; positive on carbonyl carbon. | Predicts sites for nucleophilic and electrophilic attack, respectively. nih.gov |

| Dipole Moment | Non-zero | Reflects the polar nature of the aldehyde group, influencing solubility and intermolecular forces. |

| Rotational Barrier | Calculable barrier for biphenyl C-C bond rotation. | Quantifies the energy required to change the biphenyl dihedral angle. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering insights into the molecule's flexibility and conformational landscape. beilstein-journals.org For this compound, MD simulations are particularly useful for studying:

Conformational Flexibility: MD can explore the range of accessible dihedral angles between the biphenyl rings and the different orientations (rotamers) of the propanal side chain. aip.orgmdpi.com This is crucial as the molecule's shape can influence its biological activity or physical properties.

Solvent Effects: Simulations can be performed in a simulated solvent environment (e.g., water or an organic solvent) to understand how interactions with solvent molecules affect the preferred conformation and dynamics. nih.gov

Interaction Dynamics: In more advanced studies, MD can be used to simulate the interaction of this compound with other molecules, such as a biological receptor, to understand binding modes and affinities. nih.govmdpi.com

The combination of these advanced analytical and computational methods provides a comprehensive and detailed understanding of the structure, properties, and behavior of this compound, forming the foundation for further research into its chemical reactivity and potential applications.

Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. In the context of synthesizing precursors or analogues of this compound, DFT is employed to model potential reaction pathways and characterize the associated transition states. This approach provides deep insights into reaction feasibility, selectivity, and the role of catalysts at a molecular level.

For instance, in multi-component reactions that could lead to complex structures similar to biphenyl derivatives, computational modeling can compare different potential mechanistic routes. A study on a three-component coupling reaction catalyzed by N-heterocyclic carbene silver revealed two possible pathways for a key amine-aldehyde condensation step. scispace.com

Path One: This pathway involves the participation of a second amine molecule acting as a catalyst to facilitate hydrogen transfer. The calculated transition state (TS3) for this path featured a unique imaginary frequency of –865.2 cm⁻¹, confirming it as a true transition state. scispace.com The energy barrier for this catalyzed pathway was found to be significantly lower than the alternative. scispace.com

Path Two: This alternative pathway proceeds without a secondary amine catalyst, instead going through a four-membered cyclic transition state (TS3A) for hydrogen migration. scispace.com This transition state was characterized by a higher imaginary frequency of –1431.2 cm⁻¹ and, crucially, a much higher energy barrier. scispace.com

The stark difference in activation barriers between the two pathways strongly suggests that the amine-catalyzed route (Path one) is the dominant and more favorable mechanism. scispace.com This type of analysis is critical for understanding the reaction mechanism and for designing more efficient catalytic systems.

Table 1: Comparison of Calculated Energy Barriers for a Model Condensation Reaction

| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Path One | Amine-catalyzed hydrogen migration | 30.7 | scispace.com |

| Path Two | Direct four-membered cyclic hydrogen migration | 49.9 | scispace.com |

Kinetic and Thermodynamic Studies in Reaction Optimization

Kinetic and thermodynamic studies are fundamental to transitioning a synthetic route from a laboratory curiosity to a robust, scalable process. These studies provide the quantitative data needed to understand reaction rates, equilibrium positions, and the influence of various parameters, which is essential for optimizing the synthesis of compounds like this compound.

Rate Law Determination and Activation Energy Analysis

The rate law of a reaction provides a mathematical description of how the concentration of reactants influences the speed of the reaction, while the activation energy (Ea) represents the minimum energy required for reactants to transform into products. wikipedia.org The relationship between the rate constant (k), activation energy, and temperature (T) is quantitatively described by the Arrhenius equation. wikipedia.org

Experimental techniques such as nanosecond laser flash photolysis can be used to determine reaction rate constants with high precision. For example, in studies of triplet state quenching reactions, which are relevant to photochemical syntheses, quenching rate constants (kq) have been measured for various substrates. researchgate.net In one such study, the quenching rate constants for the reaction between a benzil (B1666583) triplet and substituted phenols were found to range from 1.4 x 10⁷ L mol⁻¹ s⁻¹ to 1.8 x 10⁸ L mol⁻¹ s⁻¹. researchgate.net This data provides insight into how substituent effects on related aromatic structures can influence reaction kinetics, a principle applicable to the synthesis of biphenyl-containing molecules.

Equilibrium Studies and Product Distribution Control

Controlling the distribution of products is paramount for achieving high purity and yield. This is often accomplished by manipulating reaction conditions to favor the formation of the desired product or by selectively removing the product from the reaction mixture to shift the equilibrium.

In the synthesis of aldehydes structurally related to this compound, a common challenge is the presence of impurities from side reactions or unreacted starting materials. A powerful technique for purifying crude aldehydes involves their conversion into a crystalline bisulfite adduct (a Bertagnini adduct). nih.gov This process selectively isolates the aldehyde from the mixture. The pure aldehyde can then be regenerated from the adduct under mild conditions, for instance, by treatment with trimethylsilyl (B98337) chloride (TMS-Cl). nih.gov This method allows for the recovery of the desired product in high purity (e.g., 95% yield after regeneration), demonstrating effective control over the final product distribution. nih.gov

Reaction Optimization Strategies for Efficiency and Selectivity

Systematic optimization of reaction parameters is a critical strategy for maximizing the efficiency (yield) and selectivity of a chemical synthesis. This often involves a multi-variable approach where factors such as temperature, solvent, catalyst loading, and reagent stoichiometry are carefully adjusted.

A common method for synthesizing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. The optimization of this reaction for preparing biphenyl derivatives has shown that the choice of base, catalyst, solvent, and temperature is crucial for achieving high yields. arabjchem.org Similarly, in the transition-metal-free synthesis of arylboronates, a precursor to biphenyl compounds, a systematic optimization was performed. researchgate.net The study found that 80 °C was the optimal temperature, as lower (60 °C) and higher (100 °C) temperatures resulted in decreased yields. researchgate.net Benzotrifluoride (BTF) was identified as the optimal solvent over other options like CHCl₃, CH₃CN, and DMF. researchgate.net

Modern approaches may employ automated systems and factorial design to explore the reaction space more efficiently. nih.govrsc.org This allows for the rapid identification of optimal conditions with a minimum number of experiments, reducing waste and development time. nih.gov For example, the use of factorial design in the synthesis of aroma esters led to a significant increase in conversion, with an isolated yield for one product jumping from 49.4% to 94.3% under optimized conditions. rsc.org These strategies are directly applicable to improving the synthesis of this compound.

Table 2: Optimization of Reaction Conditions for an Arylboronate Synthesis

| Entry | Variable Changed | Condition | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | - | Standard Conditions | 80 | researchgate.net |

| 2 | Temperature | 60 °C | 55 | researchgate.net |

| 3 | Temperature | 100 °C | 70 | researchgate.net |

| 4 | Solvent | CHCl₃ | 52 | researchgate.net |

| 5 | Solvent | CH₃CN | <5 | researchgate.net |

| 6 | Solvent | DMF | 28 | researchgate.net |

| 7 | Solvent | BTF | 80 | researchgate.net |

Standard conditions and yields are based on representative data from the cited source for illustrative purposes.

Future Research Directions and Unexplored Avenues in 3 3 Biphenylyl Propanal Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl-substituted propanals often relies on established methods such as palladium-catalyzed cross-coupling reactions. For instance, the Mizoroki-Heck reaction between an aryl halide and an acrolein derivative is a common approach. nih.gov Future research could focus on developing more sustainable and efficient synthetic routes to 3-(3-Biphenylyl)propanal.

Key areas for investigation include:

Greener Catalysts: Exploring the use of catalysts based on more abundant and less toxic metals as alternatives to palladium.

Alternative Coupling Partners: Investigating the use of different starting materials that are more readily available or environmentally benign.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to minimize waste and purification steps.

| Synthetic Strategy | Potential Advantages |

| Green Catalysis | Reduced environmental impact, lower cost. |

| Alternative Starting Materials | Improved atom economy, use of renewable feedstocks. |

| Flow Chemistry | Enhanced safety, better process control, easier scale-up. |

| One-Pot Reactions | Increased efficiency, reduced solvent and reagent usage. |

Exploration of Unconventional Reactivity Pathways

The propanal functional group in this compound is a versatile handle for a variety of chemical transformations. While classical aldehyde chemistry is well-established, future research could delve into less conventional reactivity pathways. The reactivity of an aldehyde is influenced by the electrophilicity of the carbonyl carbon. vedantu.comdoubtnut.com In aromatic aldehydes, resonance effects can reduce this electrophilicity compared to aliphatic aldehydes. vedantu.comdoubtnut.comwyzant.com

Unexplored avenues include:

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations of the aldehyde group.

Enantioselective Catalysis: Developing chiral catalysts to control the stereochemistry of reactions at the propanal moiety, leading to the synthesis of valuable chiral building blocks.

Domino Reactions: Designing reaction cascades that are initiated by the aldehyde functionality, allowing for the rapid construction of complex molecular architectures.

Integration into Advanced Functional Material Synthesis

The rigid biphenyl (B1667301) unit and the reactive aldehyde group make this compound an attractive building block for the synthesis of advanced functional materials. The biphenyl moiety is a common component in materials with interesting optical and electronic properties.

Potential applications in materials science include:

Polymer Synthesis: Using this compound as a monomer or cross-linking agent to create novel polymers with tailored thermal, mechanical, and photophysical properties.

Organic Electronics: Incorporating the biphenylpropanal structure into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Supramolecular Chemistry: Designing self-assembling systems based on non-covalent interactions involving the biphenyl and propanal groups, leading to the formation of gels, liquid crystals, or porous materials.

Expansion of Catalytic Applications

The biphenyl scaffold is a privileged structure in ligand design for transition metal catalysis. The propanal group of this compound could be elaborated into various coordinating moieties to generate novel ligands.

Future research in this area could focus on:

Asymmetric Catalysis: Synthesizing chiral ligands derived from this compound for use in enantioselective transformations.

Multimetallic Catalysis: Designing ligands capable of coordinating to multiple metal centers to enable cooperative catalytic effects.

Organocatalysis: Exploring the potential of derivatives of this compound to act as metal-free catalysts for various organic reactions.

Continued Application of Advanced Computational and Analytical Tools to Unravel Complex Reactivity

Modern computational and analytical techniques are invaluable for understanding and predicting chemical reactivity. Applying these tools to this compound can provide deep insights into its behavior and guide experimental design.

Key approaches include:

Density Functional Theory (DFT) Calculations: Modeling reaction mechanisms, predicting reaction outcomes, and understanding the electronic structure of the molecule and its transition states. Computational studies can also shed light on non-covalent interactions that influence the conformation and reactivity of flexible molecules. researchgate.net

In-situ Spectroscopy: Using techniques such as NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways.

High-Throughput Screening: Employing automated techniques to rapidly screen a large number of reaction conditions or catalyst variations to accelerate the discovery of new transformations and applications.

| Tool | Application in this compound Research |

| DFT Calculations | Elucidation of reaction mechanisms, prediction of spectroscopic properties. |

| In-situ Spectroscopy | Real-time monitoring of reactions, identification of intermediates. |

| High-Throughput Screening | Rapid optimization of reaction conditions, discovery of new catalysts. |

Q & A

Basic: What synthetic methodologies are recommended for 3-(3-Biphenylyl)propanal, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Key considerations include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts or Pd(PPh₃)₄ for Suzuki-Miyaura coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in cross-coupling, while dichloromethane is preferred for Friedel-Crafts .

- Temperature control : Moderate temperatures (60–80°C) balance reaction rate and byproduct formation.

Yield optimization requires Design of Experiments (DOE) to test variable interactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using NMR and HRMS .

Advanced: How do electronic effects of substituents on the biphenyl ring influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

Substituents alter electron density, impacting reactivity:

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the aldehyde group, accelerating nucleophilic attack. Use Hammett σ constants to predict rate enhancements (e.g., σₚ-NO₂ = 1.27) .

- Electron-donating groups (e.g., -OCH₃) : Reduce electrophilicity, requiring harsher conditions (e.g., acidic catalysts).

Validate trends via computational models (DFT) to map charge distribution and transition states . Compare kinetic data across derivatives (e.g., 3-(4-Methoxybiphenylyl)propanal vs. 3-(3-Nitrobiphenylyl)propanal) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

Answer:

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and biphenyl aromatic signals (δ 7.2–7.8 ppm). Splitting patterns distinguish substituent positions .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and aryl C-H bends (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₁₅H₁₄O requires m/z 210.1045).

Cross-reference with NIST databases to validate peaks and avoid misassignment .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from assay variability or structural ambiguity. Mitigate via:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols for enzyme inhibition) .

- Structural verification : Re-synthesize disputed compounds and confirm purity (≥95% by HPLC) .

- Meta-analysis : Compare datasets using tools like Forest plots to identify outliers. For example, conflicting reports on tyrosine kinase inhibition may stem from differences in cell lines or ATP concentrations .

Basic: What protocols ensure the stability of this compound during storage and handling?

Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation .

- Handling : Use glove boxes for air-sensitive steps. PPE (nitrile gloves, safety goggles) is mandatory due to aldehyde toxicity .

- Stability monitoring : Track degradation via monthly HPLC analysis; discard if purity drops below 90% .

Advanced: What computational strategies predict interactions between this compound and aldehyde dehydrogenase?

Answer:

- Molecular docking : Use AutoDock Vina to model binding poses. The aldehyde group typically coordinates with the catalytic Cys residue .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts .

- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with inhibitory potency. Validate with in vitro assays using recombinant enzymes .

Advanced: How does the biphenyl ring’s substitution pattern affect the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : Chloro/fluoro substituents increase logP, enhancing membrane permeability but risking hepatotoxicity. Calculate via ChemAxon .

- Metabolic stability : Para-substituted derivatives resist CYP450 oxidation better than ortho analogs. Test in microsomal assays .

- SAR studies : Compare ADME profiles of this compound with analogs (e.g., 3-(4-Biphenylyl)propanal) using Caco-2 cells and PAMPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.